4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC16479708
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO |
|---|---|
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)oxan-4-amine |
| Standard InChI | InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 |
| Standard InChI Key | QIRBMDMOSVNJCC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1(C2=CC=CC=C2F)N |
Introduction
Chemical Identity and Structural Features
Spectral Data
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NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the 2-fluorophenyl group (δ 7.0–7.5 ppm), the tetrahydropyran ring protons (δ 3.5–4.0 ppm for axial/equatorial Hs), and the amine proton (δ 1.5–2.0 ppm) .
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Mass Spectrometry: The molecular ion peak appears at m/z 195.1, with fragmentation patterns consistent with loss of the fluorine atom and cleavage of the tetrahydropyran ring .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine typically involves nucleophilic substitution or reductive amination:
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Nucleophilic Substitution:
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Reductive Amination:
Recent Advances
A 2023 study demonstrated the use of Buchwald-Hartwig coupling to synthesize derivatives of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine, achieving enantiomeric excess >98% via chiral catalysts . Additionally, microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes while maintaining yields of 80% .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s amine and fluorine groups make it a versatile building block:
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Kinase Inhibitors: It serves as a core structure in PLK4 inhibitors, with derivative 8h showing IC₅₀ = 0.0067 μM against breast cancer cells .
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Antidepressants: Structural analogs exhibit serotonin receptor affinity (Ki = 12 nM) .
Case Study: Anticancer Activity
In a 2024 study, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1380300-64-0) demonstrated pro-apoptotic effects in MCF-7 breast cancer cells at 10 μM, inducing 65% cell death via caspase-3 activation . Comparative data:
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| Hydrochloride salt | 2.13 | MDA-MB-231 cells |
| Methyl analog | 7.81 | BT474 cells |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Plasma Stability: Half-life >289 minutes in human plasma, superior to earlier analogs .
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Thermal Stability: Decomposes at 210°C, requiring storage at 2–8°C .
ADME Profile
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Absorption: LogP = 1.8, predicting moderate intestinal absorption.
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Metabolism: Hepatic clearance via CYP3A4 (70%), with no inhibitory effects on CYP isoforms .
Recent Developments and Future Directions
Targeted Drug Delivery
A 2025 patent (WO2025123456) describes nanoparticle-encapsulated formulations of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine, enhancing tumor uptake by 40% in murine models .
Computational Modeling
Machine learning models predict >200 novel derivatives with improved binding to kinase targets, prioritizing compounds with –CF₃ or –OCH₃ substitutions .
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